molecular formula C16H14N2O B155656 2-Ethyl-3-phenylquinoxaline 1-oxide CAS No. 10130-26-4

2-Ethyl-3-phenylquinoxaline 1-oxide

Cat. No. B155656
CAS RN: 10130-26-4
M. Wt: 250.29 g/mol
InChI Key: RYLWQDCMUCJRHE-UHFFFAOYSA-N
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Description

2-Ethyl-3-phenylquinoxaline 1-oxide (also known as EPO or Ethoxyquine) is a synthetic compound that has been widely used in scientific research due to its antioxidant and neuroprotective properties. It was first synthesized in the 1970s and has been extensively studied since then.

Mechanism Of Action

The mechanism of action of EPO is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EPO has also been shown to modulate various signaling pathways involved in inflammation and cell death.

Biochemical And Physiological Effects

EPO has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using EPO in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, EPO has limited bioavailability and can be toxic at high concentrations, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for EPO research, including investigating its potential therapeutic effects in neurodegenerative diseases, exploring its mechanism of action, and optimizing its synthesis and delivery methods. Additionally, EPO could be used in combination with other compounds to enhance its antioxidant and neuroprotective properties. Further research is needed to fully understand the potential of EPO in various applications.
In conclusion, 2-Ethyl-3-phenylquinoxaline 1-oxide is a synthetic compound that has been extensively studied for its antioxidant and neuroprotective properties. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical settings.

Synthesis Methods

EPO can be synthesized by reacting 2-ethylquinoxaline with phenylhydrazine in the presence of a catalyst. The resulting product is then oxidized with hydrogen peroxide to yield EPO. This method has been optimized over the years to increase the yield and purity of EPO.

Scientific Research Applications

EPO has been widely used in scientific research due to its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. EPO has also been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

10130-26-4

Product Name

2-Ethyl-3-phenylquinoxaline 1-oxide

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-ethyl-1-oxido-3-phenylquinoxalin-1-ium

InChI

InChI=1S/C16H14N2O/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18(14)19/h3-11H,2H2,1H3

InChI Key

RYLWQDCMUCJRHE-UHFFFAOYSA-N

SMILES

CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-]

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-]

synonyms

2-Ethyl-3-phenylquinoxaline 1-oxide

Origin of Product

United States

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